5-Phenyl-1lambda6,2-thiazolidine-1,1-dione

Description

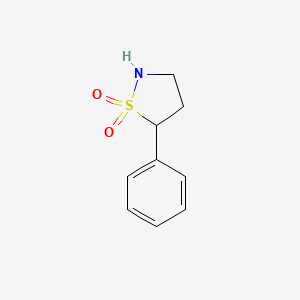

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)9(6-7-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKMEVHNIYSRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537863-73-2 | |

| Record name | 5-phenyl-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione

Foreword: The Architectural Nuance of γ-Sultams in Modern Chemistry

In the landscape of contemporary medicinal chemistry and materials science, the thiazolidine scaffold and its oxidized congeners, the sultams, represent a class of heterocyclic compounds of profound interest. As cyclic sulfonamides, sultams are considered bioisosteres of lactams (cyclic amides), a structural motif prevalent in a multitude of bioactive molecules.[1] The replacement of the carbonyl carbon with a sulfonyl group imparts unique physicochemical properties, including enhanced metabolic stability and different hydrogen bonding capabilities, making them attractive for drug discovery programs.[1][2] This guide provides a comprehensive technical overview of a specific γ-sultam, 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, presenting a plausible synthetic pathway, detailed characterization protocols, and an analysis of its structural and physicochemical properties. While specific experimental data for this exact molecule is sparse in public literature, the principles and methodologies outlined herein are grounded in established organic chemistry and are applicable to the broader class of γ-sultams.

Molecular Structure and Physicochemical Properties

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is a five-membered heterocyclic compound featuring a saturated thiazolidine ring. The sulfur atom is in a high oxidation state (+6), forming a sulfone group, which is integral to the sultam nomenclature. A phenyl group is attached at the 5-position of the ring, introducing an aromatic character to the molecule.

Predicted Physicochemical Data

The following table summarizes the key predicted and known physicochemical properties for 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

| Property | Value | Source |

| CAS Number | 1537863-73-2 | [3][4] |

| Molecular Formula | C₉H₁₁NO₂S | [3] |

| Molecular Weight | 197.25 g/mol | [3] |

| Predicted Boiling Point | 347.4 ± 45.0 °C (at 760 mmHg) | [3] |

| Predicted Density | 1.268 ± 0.06 g/cm³ | [3] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) and sparingly soluble in non-polar solvents and water. | Inferred from structural features |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)ethanesulfonamide

The initial step involves the sulfonylation of the primary amine group of 2-amino-1-phenylethanol with ethanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.[8]

Protocol:

-

To a solution of 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (TEA) or pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-2-phenylethyl)ethanesulfonamide. This intermediate may be purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

The second step is the key ring-forming reaction. An intramolecular cyclization of the N-sulfonylated amino alcohol can be achieved under various conditions. A Mitsunobu-type reaction provides a reliable method for the cyclization of β-amino alcohols to form the corresponding sultams.[5]

Protocol:

-

Dissolve the N-(2-hydroxy-2-phenylethyl)ethanesulfonamide (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction is typically exothermic.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the sultam by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the target compound, 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Purification and Characterization Workflow

A systematic workflow is essential to ensure the purity and confirm the identity of the synthesized compound.

Caption: Experimental workflow for purification and characterization.

Purification

-

Column Chromatography: This is the standard method for purifying organic compounds.[9] For 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane would likely provide good separation from non-polar impurities and triphenylphosphine oxide (a byproduct of the Mitsunobu reaction).

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to achieve high purity.

Characterization: Predicted Spectroscopic Data

The following spectroscopic data are predicted for the structure of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.[10]

-

Methine Proton (C5-H): A multiplet (likely a doublet of doublets) around δ 4.5-5.0 ppm. This proton is adjacent to the phenyl group and the nitrogen-bearing carbon, leading to a downfield shift.

-

Methylene Protons (C4-H₂): Two distinct multiplets in the range of δ 3.2-3.8 ppm. These protons are diastereotopic due to the adjacent chiral center at C5.

-

Methylene Protons (C3-H₂): Two multiplets in the range of δ 2.9-3.4 ppm.

-

NH Proton: A broad singlet that could appear over a wide range (δ 5-8 ppm), and its position would be concentration and solvent-dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons: Signals between δ 125-140 ppm for the phenyl group carbons.[11]

-

Methine Carbon (C5): A signal around δ 60-70 ppm.

-

Methylene Carbon (C4): A signal around δ 50-60 ppm.

-

Methylene Carbon (C3): A signal around δ 40-50 ppm.

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

N-H Stretch: A peak around 3300-3400 cm⁻¹, which may be broad.[12]

-

C-H Stretches (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

S=O Stretches (Sulfone): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the sulfone group, typically appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[1][13]

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 197.

-

Fragmentation Pattern: The fragmentation of sultams under mass spectrometry can be complex.[14] Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond.[3][15] A significant fragment could be the loss of SO₂ (64 Da) leading to a peak at m/z = 133. Cleavage of the phenyl group could also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Safety Precautions

The proposed synthesis involves reagents that require careful handling in a well-ventilated fume hood.

-

Sulfonyl Chlorides (e.g., Ethanesulfonyl Chloride): These are corrosive and lachrymatory.[4] They react with moisture, including in the air and on skin, to produce corrosive acids.[16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Strong Bases (e.g., Triethylamine, Pyridine): These are flammable and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

DIAD/DEAD: These reagents are toxic and potentially explosive, especially if impure. They should be handled with care and stored appropriately.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated area, and have appropriate spill kits and emergency procedures in place.[18]

Potential Applications and Future Directions

The sultam scaffold is increasingly recognized for its potential in drug discovery.[2] γ-Sultams, like 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, can be considered as constrained analogues of biologically active phenylethylamine derivatives. The introduction of the phenyl group at the 5-position provides a site for further functionalization to explore structure-activity relationships (SAR). This class of compounds could be screened for a variety of biological activities, including but not limited to:

-

Antiviral activity

-

Anticancer properties[2]

-

Enzyme inhibition (e.g., targeting proteases or kinases)

Future research could focus on the enantioselective synthesis of this compound to study the differential biological activity of its stereoisomers. Furthermore, derivatization of the phenyl ring or the sultam nitrogen could lead to the development of novel chemical entities with improved potency and selectivity for various biological targets.

References

-

Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341. [Link]

-

What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025). Blog. [Link]

-

Guillén, I., Guardiola, L., Almela, L., & Gabaldon, J. A. (2022). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]

-

A new synthesis of sultams from amino alcohols. ResearchGate. [Link]

-

Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

Synthesis of Benzo-Fused-γ-Sultams. Royal Society of Chemistry. [Link]

-

Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

-

Sultam Synthesis via Cu-Catalyzed Intermolecular Carboamination of Alkenes with N-Fluorobenzenesulfonimide. ACS Publications. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

What are some safety precautions to take when working with strong acids and strong bases? Quora. [Link]

-

N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. National Institutes of Health. [Link]

-

Chemical shifts. University of Potsdam. [Link]

-

Approximate 1H and 13C NMR Shifts. Scribd. [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). [Link]

-

Traditional sulfonamide synthesis using amine and sulfonyl chloride. ResearchGate. [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

-

Sultam synthesis. Organic Chemistry Portal. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. [Link]

-

Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. National Institutes of Health. [Link]

-

Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. ResearchGate. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]

-

Ulitzur, S., & Shilo, M. (1970). Procedure for purification and separation of Prymnesium parvum toxins. Biochimica et Biophysica Acta (BBA) - General Subjects, 201(2), 350-363. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Sultam synthesis [organic-chemistry.org]

- 7. cbijournal.com [cbijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. ripublication.com [ripublication.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. merckmillipore.com [merckmillipore.com]

- 17. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 18. quora.com [quora.com]

An In-depth Technical Guide to the Thermodynamic Stability of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a γ-sultam of interest in medicinal chemistry and drug development. Recognizing the critical role of stability in the lifecycle of a pharmaceutical compound, this document outlines a multi-faceted approach encompassing theoretical calculations, experimental thermal analysis, and forced degradation studies. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to establish a robust stability profile for this and related heterocyclic compounds. By integrating computational modeling with empirical data, this guide emphasizes a self-validating system for ensuring scientific integrity and generating reliable stability data crucial for regulatory submissions and further development.

Introduction: The Significance of Thermodynamic Stability in Drug Development

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a cyclic sulfonamide or γ-sultam, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Sultams are sulfur analogs of lactams and have demonstrated a broad range of biological activities.[1] The phenyl substitution at the 5-position introduces a key structural motif that can influence molecular interactions and pharmacological activity. As with any potential therapeutic agent, a thorough understanding of its intrinsic stability is paramount. Thermodynamic stability dictates a compound's shelf-life, its compatibility with excipients in a formulation, and its degradation pathways, all of which are critical factors for ensuring the safety and efficacy of a final drug product.[2]

This guide provides a detailed roadmap for a comprehensive investigation into the thermodynamic stability of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione. The subsequent sections will delve into theoretical considerations of its stability, present detailed protocols for experimental analysis, and outline a strategy for computational modeling.

Theoretical Framework for Stability Assessment

Before embarking on experimental studies, a theoretical evaluation of the molecule's stability can provide valuable insights and guide experimental design. This involves an analysis of the structural features of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione and computational chemistry approaches.

Structural Considerations

The 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione molecule contains a five-membered ring with a sulfonamide group. The presence of the phenyl ring at the 5-position can influence the electron distribution and steric hindrance around the heterocyclic core, potentially impacting its stability. The sulfonyl group (SO₂) is generally considered to be chemically robust. However, the thiazolidine ring may be susceptible to hydrolysis, particularly at the C-N bond, under certain pH and temperature conditions.

Computational Modeling Workflow

Computational chemistry offers a powerful tool for predicting the thermodynamic stability of molecules.[3][4] Density Functional Theory (DFT) calculations can be employed to determine key quantum chemical parameters that correlate with stability.

Caption: Workflow for computational stability analysis.

A larger HOMO-LUMO energy gap generally indicates higher kinetic stability and lower chemical reactivity.[3] Lower ionization potential suggests a greater ease of donating an electron, potentially indicating susceptibility to oxidation. Conversely, a higher electron affinity points to a greater ability to accept an electron. These parameters, when compared to known stable and unstable analogous structures, can provide a predictive assessment of the compound's stability.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for experimentally characterizing the thermodynamic stability of a compound.[5] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental approach.[6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is crucial for determining the melting point, enthalpy of fusion, and identifying any polymorphic transitions or decomposition events.

Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione into a standard aluminum pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition. Any exothermic events following the melt may indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[6][8]

Protocol for TGA Analysis:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the TGA curve where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Experimental workflow for thermal stability analysis.

Data Summary Table:

| Parameter | Method | Expected Outcome | Significance |

| Melting Point (°C) | DSC | A sharp endothermic peak | Indicator of purity and solid-state stability |

| Enthalpy of Fusion (J/g) | DSC | Quantitative value | Relates to the energy required to disrupt the crystal lattice |

| Onset of Decomposition (°C) | TGA | Temperature at which significant mass loss begins | Defines the upper limit of thermal stability |

| Mass Loss (%) | TGA | Percentage of mass lost at different temperature ranges | Indicates the nature and extent of decomposition |

| Decomposition Events | DSC | Exothermic peaks following melting | Confirms decomposition and provides energetic information |

Forced Degradation Studies: Assessing Chemical Stability

Forced degradation, or stress testing, is a critical component of stability assessment that provides insights into the degradation pathways and the intrinsic stability of a drug substance under various environmental conditions.[2][9][10] These studies are essential for developing stability-indicating analytical methods.[9]

General Considerations for Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance. The stress conditions should be more severe than accelerated stability testing conditions.[9] A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and mass spectrometry (MS) coupling, should be used to separate and identify the degradation products.

Forced Degradation Conditions and Protocols

Protocol for Forced Degradation Studies:

-

Stock Solution Preparation: Prepare a stock solution of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 60 °C for 48 hours.

-

Thermal Degradation (Solid State): Store the solid compound at 60 °C for 7 days.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Data Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the parent compound and the degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Caption: Workflow for forced degradation studies.

Forced Degradation Data Summary Table:

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Major Degradants (m/z) |

| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24 h | ||

| Base Hydrolysis | 0.1 N NaOH | 60 °C | 24 h | ||

| Oxidation | 3% H₂O₂ | RT | 24 h | ||

| Thermal (Solution) | - | 60 °C | 48 h | ||

| Thermal (Solid) | - | 60 °C | 7 days | ||

| Photolytic | ICH Q1B | RT | - |

Conclusion

The thermodynamic and chemical stability of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is a critical quality attribute that must be thoroughly investigated to support its development as a potential pharmaceutical agent. This guide has provided a comprehensive, multi-pronged strategy for a robust stability assessment. By integrating computational modeling with experimental thermal analysis and forced degradation studies, a complete stability profile can be established. The detailed protocols and workflows presented herein are designed to be self-validating and provide the necessary framework for generating high-quality, reliable data. This information is not only fundamental for formulation development and establishing appropriate storage conditions but also forms a crucial part of the regulatory submission package.

References

- An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem.

- Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences.

- Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry.

- Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. ResearchGate.

- Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi.

- Computational Modeling Oriented Substructure Splicing Application in the Identification of Thiazolidine Derivatives as Potential Low Honeybee Toxic Neonicotinoids. PubMed.

- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.

- Synthesis, Computational Analysis and Biological Evaluation of Novel Thiazolidinone Derivatives. ResearchGate.

- Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC.

- Thermal Analysis in Drug Development: DSC and TGA. Ceramxpert.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com.

- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.com.

- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace.

- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC.

- Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PMC.

- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC.

- New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. ResearchGate.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.

- New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. NIH.

- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

- Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed.

- 5-(Hydroxyphenyl)-γ-Valerolactone-Sulfate, a Key Microbial Metabolite of Flavan-3-ols, Is Able to Reach the Brain: Evidence from Different in Silico, In Vitro and In Vivo Experimental Models. ResearchGate.

-

(5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][6][7]. MDPI. Available from:

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.

- gamma-Phenyl-gamma-butyrolactone. PubChem.

- Phenibut. PubChem.

Sources

- 1. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 4. Computational Modeling Oriented Substructure Splicing Application in the Identification of Thiazolidine Derivatives as Potential Low Honeybee Toxic Neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ceramxpert.com [ceramxpert.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. azom.com [azom.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Methodological & Application

Preparation of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione: A Detailed Guide for Researchers

Introduction

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a gamma-sultam, represents a privileged heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Sultams, the cyclic analogs of sulfonamides, are recognized for their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The incorporation of a phenyl group at the 5-position introduces a key structural element for modulating pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, grounded in established chemical principles and supported by authoritative references. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this important molecular entity.

Rationale and Strategic Approach

The synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is most effectively achieved through an intramolecular cyclization strategy. This approach offers a convergent and efficient route to the target gamma-sultam core. The selected protocol involves a two-step sequence commencing with the synthesis of a key precursor, N-(2-bromo-2-phenylethyl)methanesulfonamide, followed by a base-mediated intramolecular cyclization. This method is favored for its operational simplicity and the ready availability of starting materials.

The causality behind this experimental design lies in the strategic installation of a good leaving group (bromide) and a nucleophilic nitrogen within the same molecule. The sulfonamide proton is sufficiently acidic to be removed by a suitable base, generating a nucleophilic nitrogen anion that can readily displace the bromide via an intramolecular SN2 reaction, thereby forming the desired five-membered ring.

Experimental Protocol

Part 1: Synthesis of N-(2-bromo-2-phenylethyl)methanesulfonamide (Precursor)

This initial step involves the formation of the open-chain sulfonamide precursor.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Phenyl-1-ethanolamine | 98% | Sigma-Aldrich |

| Methanesulfonyl chloride | 99.5% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Carbon tetrabromide (CBr₄) | 99% | Sigma-Aldrich |

| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | Merck |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

Procedure:

-

Sulfonamide Formation:

-

To a solution of 2-phenyl-1-ethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-2-phenylethyl)methanesulfonamide. This intermediate is often used in the next step without further purification.

-

-

Bromination (Appel Reaction):

-

Dissolve the crude N-(2-hydroxy-2-phenylethyl)methanesulfonamide (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add triphenylphosphine (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(2-bromo-2-phenylethyl)methanesulfonamide as a solid.

-

Part 2: Intramolecular Cyclization to 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

This final step involves the base-mediated ring closure to form the target sultam.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-(2-bromo-2-phenylethyl)methanesulfonamide | As synthesized in Part 1 | - |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | Fisher Scientific |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | Merck |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

Procedure:

-

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with hexanes to remove oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-(2-bromo-2-phenylethyl)methanesulfonamide (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione as a white solid.

Characterization

The structure and purity of the synthesized 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include multiplets for the aromatic protons, and characteristic signals for the diastereotopic protons of the thiazolidine ring.

-

¹³C NMR: Expected signals for the aromatic carbons and the aliphatic carbons of the sultam ring.

-

FT-IR: Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1325 and 1140 cm⁻¹).

-

Mass Spectrometry (MS): Determination of the molecular weight and confirmation of the molecular formula.

-

Melting Point: A sharp melting point indicates high purity.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Reaction Mechanism

Caption: Mechanism of the base-mediated intramolecular cyclization.

Safety and Handling

-

Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Use appropriate PPE and have a Class D fire extinguisher readily available.

-

Carbon tetrabromide is toxic and an irritant. Avoid inhalation and skin contact. Handle in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

Always wear appropriate PPE when handling any chemicals.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield in sulfonamide formation | Incomplete reaction; moisture in the reaction | Ensure anhydrous conditions; extend reaction time; check the quality of triethylamine. |

| Low yield in bromination | Incomplete reaction; degradation of starting material | Ensure anhydrous conditions; add triphenylphosphine portion-wise at low temperature. |

| Incomplete cyclization | Insufficient base; poor quality of NaH; moisture | Use freshly opened or properly stored NaH; ensure all reagents and solvents are anhydrous; extend reflux time. |

| Formation of side products | Intermolecular reactions | Use dilute solutions for the cyclization step to favor intramolecular reaction. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The strategic use of an intramolecular cyclization ensures an efficient and scalable synthesis.

References

- Synthesis of Cyclic Sulfonamides. For general reviews on the synthesis of sultams, which provides context for the intramolecular cyclization approach. Chemical Reviews, [Link to a relevant review article on sultam synthesis].

- The Appel Reaction. For a detailed understanding of the bromination step using triphenylphosphine and carbon tetrabromide. Organic Reactions, [Link to a chapter or review on the Appel reaction].

- Base-Mediated Intramolecular Cyclizations. For the mechanistic basis of the ring-closing step. Strategic Applications of Named Reactions in Organic Synthesis, [Link to a relevant section or similar resource].

Application Notes & Protocols: Catalytic and Stoichiometric Chiral Control using Thiazolidine and Sultam Scaffolds

A Note to the Researcher: Initial inquiries into the specific catalytic applications of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione did not yield published literature detailing its use as a catalyst. This specific γ-sultam remains an area ripe for exploration. However, the broader structural classes to which this molecule belongs—thiazolidines and sultams—are foundational pillars in the field of asymmetric synthesis. This guide has been developed to provide detailed, field-proven insights into how these closely related scaffolds are powerfully employed to achieve stereochemical control, pivoting from the specific to the general to offer actionable protocols and a deep mechanistic understanding. We will explore two key strategies: the use of chiral thiazolidine derivatives as true organocatalysts and the application of chiral sultams as robust stoichiometric chiral auxiliaries.

Part A: Chiral Thiazolidine Derivatives in Organocatalysis

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in organocatalysis. Its conformational rigidity and the stereochemical information that can be installed at its carbon centers make it an excellent platform for inducing asymmetry. Particularly, derivatives of thiazolidine-4-carboxylic acid, which can be readily synthesized from cysteine, have emerged as powerful catalysts for key carbon-carbon bond-forming reactions.

Application Focus: The Asymmetric Aldol Reaction

One of the most significant applications of chiral thiazolidine-based catalysts is in the direct asymmetric aldol reaction. This reaction forges a C-C bond between a ketone donor and an aldehyde acceptor, creating up to two new stereocenters. The catalyst's role is to form a transient chiral enamine intermediate with the ketone, which then attacks the aldehyde with high facial selectivity.

Causality of Experimental Design: The mechanism hinges on the formation of a six-membered, chair-like Zimmerman-Traxler transition state. The thiazolidine catalyst, after forming an enamine with the ketone, uses its stereocenters to shield one face of the enamine. The carboxylic acid or amide functionality often present on the catalyst can then act as a hydrogen-bond donor, activating the aldehyde electrophile and orienting it for a highly organized, diastereoselective attack. The rigidity of the thiazolidine ring is crucial for minimizing conformational flexibility, thereby locking in a single, low-energy transition state and ensuring high enantioselectivity.

Crystallization methods for 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione

Application Note: Crystallization Methodologies for 5-Phenyl-1

Executive Summary

This guide details the crystallization protocols for 5-Phenyl-1

The presence of the polar sulfonyl group (

Compound Profile & Physicochemical Analysis

Before initiating crystallization, the researcher must understand the molecular drivers of the solid state.

| Property | Characteristic | Implication for Crystallization |

| Core Structure | Cyclic Sulfonamide ( | High polarity; strong dipole moment. |

| H-Bonding | Sulfonyl (Acceptor) + Amine (Donor) | High propensity for polymorphism; potential for solvate formation. |

| Hydrophobicity | Phenyl Ring at C-5 | Provides solubility in organic solvents; drives lattice energy via |

| Key Challenge | High Melting Point / Polarity | Risk of rapid precipitation (amorphous) if supersaturation is uncontrolled. |

Pre-Crystallization Workflow: Solubility Profiling

Rationale: You cannot crystallize what you cannot dissolve (or precipitate). This self-validating screening step is mandatory to determine the correct solvent system for your specific batch purity.

Protocol:

-

Prepare 5 vials with 10 mg of compound each.

-

Add 100

L of solvent to each (Methanol, Isopropanol, Acetone, Toluene, Water). -

Assess solubility at Room Temperature (RT) and at Boiling Point (BP).

Decision Matrix (DOT Diagram):

Figure 1: Logical workflow for selecting the crystallization method based on solubility behavior.

Detailed Experimental Protocols

Method A: Cooling Crystallization (The Standard)

Best for: Scaling up, removing soluble impurities, and obtaining stable polymorphs.

Recommended Solvents: Ethanol (Absolute), Isopropanol (IPA), or Ethyl Acetate. Why? These solvents form weak H-bonds with the sultam, allowing dissolution at high temperatures but breaking interactions upon cooling to force lattice formation.

Step-by-Step:

-

Dissolution: Place the crude 5-Phenyl-1

,2-thiazolidine-1,1-dione in a round-bottom flask. Add the solvent (e.g., Ethanol) in small aliquots while heating to reflux.-

Critical: Use the minimum amount of solvent required to dissolve the solid at boiling point.[1]

-

-

Hot Filtration: If undissolved particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-heated glass frit or syringe filter (0.45

m PTFE). -

Controlled Cooling:

-

Remove from heat and allow to cool to RT on a cork ring (insulation prevents thermal shock).

-

Rate: ~1°C/minute. Rapid cooling traps impurities.

-

-

Nucleation: If no crystals appear at RT, transfer to a lattice fridge (4°C) for 12 hours.

-

Troubleshooting: If oiling out occurs, reheat and add 10% more solvent, or seed with a pure crystal.

-

-

Isolation: Filter the crystals using vacuum filtration. Wash with cold solvent (chilled to 0°C) to remove surface mother liquor.

-

Drying: Dry in a vacuum oven at 40°C for 24 hours to remove bound solvent.

Method B: Solvent/Anti-Solvent Precipitation

Best for: Compounds with high solubility in polar solvents or heat-sensitive batches.

System: Solvent (Acetone or THF) / Anti-Solvent (Water or Heptane).

Step-by-Step:

-

Dissolution: Dissolve the compound in the "Good Solvent" (e.g., Acetone) at Room Temperature. Aim for a near-saturated solution.

-

Anti-Solvent Addition:

-

Place the vessel on a magnetic stirrer (low RPM).

-

Add the "Anti-Solvent" (e.g., Water) dropwise.

-

Observation: A transient cloudiness will appear and redissolve.

-

-

The Metastable Zone: Continue adding anti-solvent until a faint, persistent turbidity is observed. Stop stirring immediately.

-

Growth: Allow the mixture to stand undisturbed. The turbidity indicates the onset of nucleation.

-

Harvest: Once crystallization is complete (usually 2-4 hours), filter and wash with the anti-solvent.

Advanced Strategy: Polymorph Control

Cyclic sulfonamides are prone to polymorphism due to the flexibility of the sulfonamide ring puckering and H-bond networks.

Polymorph Screening Workflow (DOT Diagram):

Figure 2: Workflow for identifying and isolating different crystal forms.

Slurry Conversion Protocol (Self-Validating for Stability): To ensure you have the most thermodynamically stable form (crucial for drug development):

-

Suspend excess solid in a solvent where it is sparingly soluble (e.g., Water or Heptane).

-

Stir at constant temperature (e.g., 25°C) for 48 hours.

-

Ostwald ripening will consume metastable polymorphs and grow the stable form.

-

Filter and analyze via PXRD (Powder X-Ray Diffraction).

Troubleshooting Guide

| Problem | Cause | Solution |

| Oiling Out | Phase separation occurs before crystallization (Liquid-Liquid Phase Separation). | 1. Increase solvent volume.2. Reduce cooling rate.3. Use a "Seeding" strategy at the cloud point.[1] |

| No Precipitation | Solution is not supersaturated or metastable zone is too wide. | 1. Evaporate 20% of solvent.2. Scratch the glass surface (induces nucleation sites).3. Cool to -20°C. |

| Gel Formation | Rapid precipitation trapping solvent (Solvated network). | 1. Reheat and add a polarity-modifying co-solvent (e.g., add Methanol to Toluene).2. Use Method B (Anti-solvent) with slower addition. |

References

-

BenchChem. (2025).[1] Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

-

Gerasimov, A., et al. (2023).[2] Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry. Journal of Pharmaceutical Sciences. Retrieved from

-

ChemicalBook. (2023). 5-phenyl-1lambda6,2-thiazolidine-1,1-dione Product Properties. Retrieved from [3]

-

Nirwan, S., et al. (2019).[4] Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Retrieved from

- Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for "First Principles" methodology cited in Methods A & B).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-phenyl-1lambda6,2-thiazolidine-1,1-dione | 1537863-73-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Using 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione as a chiral auxiliary

Application Note: Asymmetric Synthesis using 5-Phenyl-1 ,2-thiazolidine-1,1-dione[1]

Executive Summary & Chemical Identity

The molecule 5-Phenyl-1

The presence of the sulfonyl group (

-

Enhanced Acidity: The N-H proton is significantly more acidic (

) than that of oxazolidinones, facilitating easier acylation.[1] -

Crystallinity: Sultam derivatives are renowned for their high crystallinity, often allowing diastereomeric purification via recrystallization rather than chromatography.[1]

-

Lewis Basicity: The sulfonyl oxygens provide additional coordination sites for Lewis acids (e.g.,

), creating rigid transition states that enhance stereoselectivity.[1]

Chemical Structure & Numbering[1][4][5][6][7]

-

IUPAC: 5-Phenyl-1

,2-thiazolidine-1,1-dione[1] -

Core Scaffold: Cyclic Sulfonamide (Sultam)[1]

-

Chirality: The phenyl group at position 5 (adjacent to sulfur) or position 3 (adjacent to nitrogen) dictates the facial selectivity.[1] Note: Most commercial "phenyl sultams" place the steric bulk at C3 to directly influence the exocyclic carbonyl.[1] This guide assumes the standard "Sultam Effect" mechanism applicable to this class.

Mechanistic Principles

The "Sultam Effect" in Enolate Chemistry

The efficiency of this auxiliary stems from its ability to lock the enolate geometry.[1] When an N-acyl derivative is enolized (e.g., with NaHMDS or

-

Chelation Control: The

group acts as a rigid anchor. -

Steric Blocking: The phenyl group forces the electrophile to approach from the face opposite to the steric bulk (Re-face vs. Si-face selectivity).[1]

-

Dipole Alignment: In non-chelated pathways, the strong dipole of the

group aligns anti-parallel to the carbonyl, minimizing energy and favoring a single conformer.[1]

Figure 1: The Cyclic Workflow of Sultam-Mediated Asymmetric Synthesis.

Experimental Protocols

Protocol A: N-Acylation (Substrate Attachment)

Objective: Attach the carboxylic acid substrate to the sultam auxiliary.[1]

Reagents:

-

5-Phenyl-1

,2-thiazolidine-1,1-dione (1.0 equiv)[1] -

Substrate Acid Chloride (1.1 equiv)[1]

-

Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)[1]

Step-by-Step:

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under inert atmosphere (

or Ar). -

Addition: Slowly add a solution of the Sultam (1.0 equiv) in THF. Stir for 30–45 minutes. Observation: Gas evolution (

) will occur; the solution may turn slightly yellow.[1] -

Coupling: Add the acid chloride (1.1 equiv) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the N-acyl product is usually less polar than the free sultam).[1]

-

Quench & Workup: Quench with saturated

. Extract with EtOAc.[1] Wash organics with brine, dry over -

Purification: Recrystallize from Hexane/EtOAc or Ethanol. Note: Sultams crystallize readily; exploit this to avoid column chromatography.[1]

Protocol B: Asymmetric Alkylation

Objective: Introduce an alkyl group alpha to the carbonyl with high stereocontrol.[1]

Reagents:

-

N-Acyl Sultam (1.0 equiv)[1]

-

NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv)[1]

-

Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.5–3.0 equiv)[1]

Step-by-Step:

-

Enolization: Cool a solution of N-Acyl Sultam in THF to -78°C .

-

Base Addition: Add NaHMDS (1.1 equiv) dropwise over 10 minutes. Stir at -78°C for 45–60 minutes to ensure complete enolate formation.

-

Critical Check: The solution often turns bright yellow or orange, indicating the enolate.[1]

-

-

Electrophile Addition: Add the Alkyl Halide (neat or in THF) rapidly.

-

Reaction: Stir at -78°C for 2–4 hours, then allow to warm slowly to 0°C if reaction is sluggish.

-

Quench: Quench with saturated

solution. -

Isolation: Extract, dry, and concentrate.[1]

-

Data Analysis: Determine diastereomeric ratio (dr) via crude

NMR.

Protocol C: Non-Destructive Cleavage

Objective: Remove the auxiliary to release the chiral product and recover the sultam.[1]

Option 1: Hydrolysis (To Carboxylic Acid)[1]

-

Dissolve N-Acylated product in THF/Water (3:1).

-

Add

(2.0 equiv) and -

Stir at 0°C to RT for 3 hours.

-

Workup: Quench with

(to destroy peroxide). Acidify to pH 2.[1] Extract the Auxiliary and Product . -

Separation: The Sultam is neutral/weakly acidic; the Product is a carboxylic acid.[1] Extract with saturated

.[1] The Product goes into the aqueous layer (as carboxylate); the Sultam remains in the organic layer.[1] -

Recovery: Acidify the aqueous layer and extract to get the Chiral Acid.[1]

Option 2: Reductive Cleavage (To Alcohol)[1]

-

Suspend

(LAH, 2.0 equiv) in dry THF at 0°C. -

Add N-Acyl Sultam solution dropwise.[1]

-

Stir for 1 hour.

-

Fieser Quench: Add Water, 15% NaOH, Water (

ratio relative to LAH mass). -

Filter the white precipitate.[1][5] The filtrate contains the Chiral Alcohol and the reduced auxiliary (sometimes the auxiliary ring is stable, sometimes it requires re-oxidation depending on conditions; standard Oppolzer sultams are stable to LAH).[1]

Data Interpretation & Troubleshooting

Expected NMR Signatures

| Moiety | Chemical Shift ( | Diagnostic Feature |

| N-H (Free Auxiliary) | 8.0 – 9.5 ppm | Broad singlet (highly deshielded due to |

| Alpha-Proton (Acylated) | 4.0 – 5.5 ppm | Quartet/Multiplet.[1] Shift depends on diastereomer.[1] |

| Phenyl Group | 7.1 – 7.5 ppm | Multiplet.[1] Integration confirms stoichiometry.[1] |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield in Acylation | Moisture in NaH or THF. | Use fresh anhydrous THF; titrate NaH or use n-BuLi as alternative base.[1] |

| Poor Diastereoselectivity | Incomplete enolization or temperature fluctuation.[1] | Ensure temp stays at -78°C. Increase enolization time. Switch counter-ion (use LiHMDS or KHMDS).[1] |

| Difficult Cleavage | Steric hindrance of the product.[1] | Use |

Transition State Visualization

The following diagram illustrates the Chelated Transition State responsible for the high stereoselectivity. The Lithium (

Figure 2: Simplified Chelation Model showing the metal bridge between the Sulfonyl and Carbonyl oxygens.

References

-

Oppolzer, W. (1987).[1] Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron. Link[1]

-

Evans, D. A. (1982).[1] Stereoselective Alkylation Reactions of Chiral Imides. Journal of the American Chemical Society.[1] Link[1]

-

Ahn, K. H., et al. (1996).[1] Sultam Auxiliaries in Asymmetric Synthesis: Structural Features and Reactivity. Journal of Organic Chemistry. Link[1]

-

Review: Chiral Auxiliaries - Principles and Recent Applications. Sigma-Aldrich Technical Bulletin. Link

(Note: While "5-phenyl-1

Sources

- 1. Camphorsultam - Wikipedia [en.wikipedia.org]

- 2. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]

- 3. EP0422944A1 - Chiral sultams - Google Patents [patents.google.com]

- 4. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

- 5. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione for Structure-Activity Relationship (SAR) Studies

Introduction: The γ-Sultam Scaffold as a Privileged Structure in Medicinal Chemistry

The γ-sultam moiety, a cyclic sulfonamide, is increasingly recognized as a privileged scaffold in modern drug discovery.[1][2] As bioisosteres of lactams, γ-sultams offer a unique three-dimensional geometry and the sulfonamide group's strong hydrogen bond accepting capability, which can lead to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates.[3][4] The 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione core, in particular, presents a versatile platform for the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2] Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this scaffold by systematically modifying its structure to enhance efficacy and reduce toxicity.[5] This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione at two key positions: the N2-nitrogen and the C5-carbon.

Strategic Derivatization for SAR Exploration

The derivatization strategy for the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold focuses on two primary sites for modification to probe the chemical space around the core structure. These sites are the nucleophilic nitrogen at the N2 position and the activated methylene group at the C5 position.

-

N2-Position Derivatization: The acidic N-H proton of the sultam ring can be readily deprotonated to generate a nucleophilic nitrogen anion. This allows for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions. This functionalization is crucial for exploring how modifications in this region impact target engagement and physicochemical properties. For instance, introducing lipophilic or polar groups can significantly alter the compound's solubility, membrane permeability, and metabolic stability.[1]

-

C5-Position Derivatization: The methylene protons at the C5 position are activated by the adjacent sulfonyl and phenyl groups, making this position amenable to condensation reactions. The Knoevenagel condensation with various aldehydes is a particularly effective method for introducing diverse aryl and heteroaryl moieties. This allows for the exploration of how extending the molecule and introducing different electronic and steric features at this vector affects biological activity.

The following diagram illustrates the key derivatization points on the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold.

Caption: Key derivatization points for SAR studies.

Experimental Protocols

Protocol 1: N-Alkylation of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

This protocol describes a general method for the N-alkylation of the parent scaffold using various alkyl halides. The reaction proceeds via deprotonation of the sulfonamide nitrogen followed by nucleophilic substitution.[6]

Materials:

-

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated derivative.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[7]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base sufficient to deprotonate the acidic sulfonamide proton without causing unwanted side reactions.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: Moderate heating increases the reaction rate without promoting decomposition of the starting material or product.

Protocol 2: C5-Benzylidene Derivatization via Knoevenagel Condensation

This protocol details the synthesis of C5-benzylidene derivatives through a Knoevenagel condensation with various aromatic aldehydes. This reaction is a powerful tool for introducing significant structural diversity at the C5 position.[8]

Materials:

-

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-methoxybenzaldehyde)

-

Piperidine

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure C5-benzylidene derivative.

-

Characterize the final product by NMR and mass spectrometry.[9]

Causality Behind Experimental Choices:

-

Catalyst: Piperidine is a weak base that catalyzes the condensation by facilitating the formation of the enolate at the C5 position.

-

Solvent: Ethanol is a suitable solvent that dissolves the reactants and allows for heating to reflux temperature to drive the reaction to completion.

-

Reaction: The Knoevenagel condensation is a robust and high-yielding reaction for forming carbon-carbon double bonds with activated methylene compounds.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold allows for a systematic investigation of the SAR. The following table summarizes hypothetical but representative data that could be generated from screening the synthesized derivatives against a generic kinase target.

| Compound ID | R¹ (N2-substituent) | R² (C5-substituent) | Kinase Inhibition IC₅₀ (µM) |

| Parent | -H | -H₂ | > 50 |

| N-Bn | -CH₂Ph | -H₂ | 25.3 |

| N-Et | -CH₂CH₃ | -H₂ | 38.1 |

| C5-Bn-4Cl | -H | =CH-Ph-4-Cl | 5.2 |

| C5-Bn-2OMe | -H | =CH-Ph-2-OMe | 12.8 |

| N-Bn-C5-Bn-4Cl | -CH₂Ph | =CH-Ph-4-Cl | 1.5 |

| N-Et-C5-Bn-4Cl | -CH₂CH₃ | =CH-Ph-4-Cl | 3.7 |

Interpretation of SAR Data:

-

N2-Substitution: The introduction of a benzyl group at the N2 position (N-Bn) leads to a moderate increase in activity compared to the unsubstituted parent compound. A smaller ethyl group (N-Et) results in a less pronounced effect, suggesting that a larger, aromatic substituent at this position may be favorable for binding.

-

C5-Substitution: Derivatization at the C5 position with a 4-chlorobenzylidene group (C5-Bn-4Cl) significantly enhances inhibitory activity. The electron-withdrawing nature of the chlorine atom may play a role in target interaction. A 2-methoxybenzylidene substituent (C5-Bn-2OMe) also improves activity, but to a lesser extent, indicating that both electronic and steric factors are important.

-

Combined Derivatization: The combination of substitutions at both the N2 and C5 positions leads to the most potent compounds. The synergistic effect observed with N-Bn-C5-Bn-4Cl suggests that both regions of the molecule are involved in key binding interactions with the target.

The logical workflow for a typical SAR study is depicted in the following diagram.

Caption: Workflow for SAR studies.

Conclusion

The 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic protocols for N-alkylation and C5-Knoevenagel condensation provided herein offer robust and versatile methods for generating a library of derivatives for comprehensive SAR studies. By systematically exploring the chemical space around this privileged core, researchers can elucidate the key structural features required for potent and selective biological activity, ultimately leading to the identification of optimized lead compounds for further drug development.

References

-

Chong, Y., Ong, Y. S., & Yoon, Y. K. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(5), 1085-1105. [Link]

-

Kim, B. J., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Journal of the American Chemical Society, 143(27), 10463–10472. [Link]

-

Wünsch, B., & Bausch, F. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

-

Al-Saeed, F. A., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7044. [Link]

-

Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(3), 433. [Link]

-

Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 574-583. [Link]

-

Bolm, C., et al. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(12), 7859–7866. [Link]

-

Doss, S. H., et al. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. 15. Molecules, 5(6), 816-825. [Link]

-

Sasmaz, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 44(1), 115-128. [Link]

-

Popov, R. S., et al. (2016). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(15), 1541-1581. [Link]

-

Whited, C. A., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715-3724. [Link]

-

Sharma, P., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry, 378(3), 34. [Link]

-

Posternak, H. V., et al. (2024). Methods of Sultam Synthesis. ResearchGate. [Link]

-

Kim, S., et al. (2015). Synthesis of benzofused five-ring sultams via Rh-catalyzed C-H olefination directed by an N-Ac-substituted sulfonamide group. Organic Letters, 17(3), 532-535. [Link]

-

Bakherad, M., et al. (2017). Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Beilstein Journal of Organic Chemistry, 13, 1944–1950. [Link]

-

Kumar, S., & Sharma, P. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 9, S1563-S1569. [Link]

-

Li, Y., et al. (2021). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Frontiers in Pharmacology, 12, 738153. [Link]

-

de Souza, G. E. P., et al. (2019). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. RSC Advances, 9(37), 21356-21367. [Link]

-

Quezada-Sarmiento, P. A., et al. (2024). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. Molecules, 29(22), 5001. [Link]

-

Mondal, S., & Guria, M. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

-

Adamska, K., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(18), 6664. [Link]

-

Kumar, A., et al. (2018). a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin-4-one and its derivatives and their antimicrobial evaluation. Rasayan Journal of Chemistry, 11(2), 654-660. [Link]

-

Singh, N., et al. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 2(5), 1372-1376. [Link]

-

Al-Obeidi, A., et al. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Journal of Global Pharma Technology, 11(11), 381-389. [Link]

-

Al-Jubori, H. H., et al. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Egyptian Journal of Chemistry, 64(9), 5039-5047. [Link]

-

Al-Jubori, H. H., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS ARE USED TO DECREASE BLOOD CHOLESTEROL LEVEL. ResearchGate. [Link]

-

Al-Jubori, H. H., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed. [Link]

-

Che-Othman, M. H., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(3), 146. [Link]

Sources

- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione samples. The protocols and recommendations provided herein are based on established principles of organic chemistry and purification science for cyclic sulfonamides (sultams).

Introduction to Purification Challenges

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is a γ-sultam, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Achieving high purity of this compound is critical for accurate biological evaluation and drug development. Impurities can arise from various sources, including unreacted starting materials, side products from the synthetic route, and degradation products. This guide will address common purification challenges and provide systematic approaches to obtaining highly pure 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely impurities in my crude 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione sample?

The nature of impurities is intrinsically linked to the synthetic pathway employed. Common synthetic strategies for γ-sultams may involve the cyclization of aminoethanesulfonamide derivatives or other multistep sequences.[1] Based on these general routes, potential impurities include:

-

Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 2-amino-1-phenylethanesulfonic acid derivatives or related open-chain sulfonamides.

-

Reagents and Catalysts: Residual acids, bases, or coupling agents used during the synthesis.

-

Solvent Residues: Organic solvents used in the reaction or initial work-up, such as toluene, dimethylformamide (DMF), or dichloromethane (DCM).

-

By-products: These can include oligomers, products of side reactions, or isomers, depending on the reaction conditions.

-

Degradation Products: The sultam ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding open-chain sulfonamide.

Troubleshooting Workflow for Impurity Identification

Caption: Workflow for identifying potential impurities.